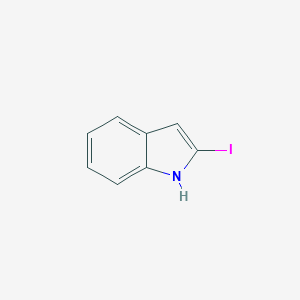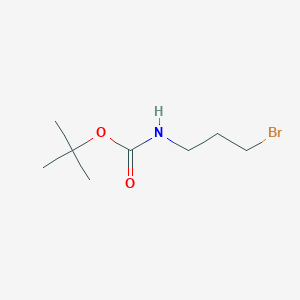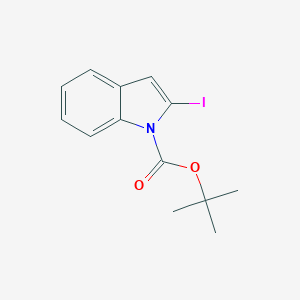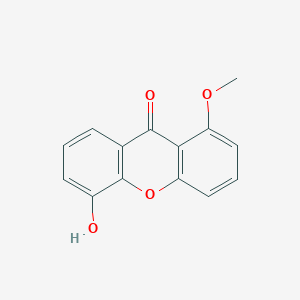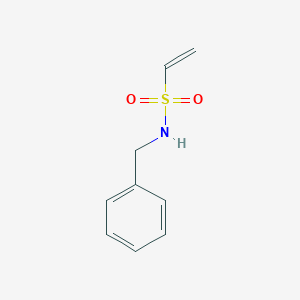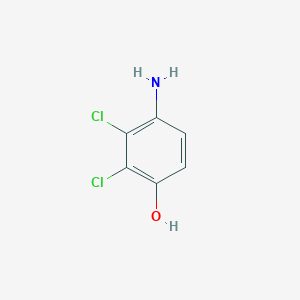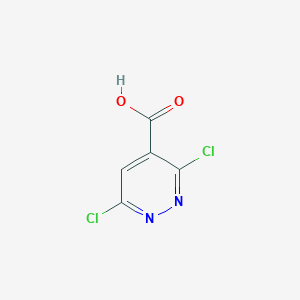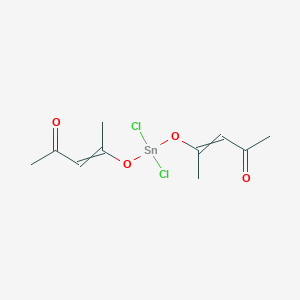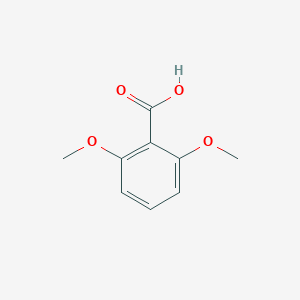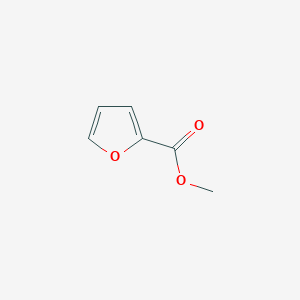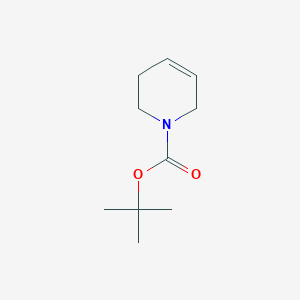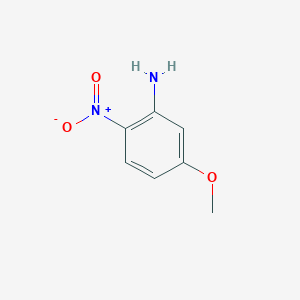
5-Methoxy-2-nitroaniline
Übersicht
Beschreibung
5-Methoxy-2-nitroaniline is a chemical compound with the empirical formula C7H8N2O3 . It has a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-nitroaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a nitro group (NO2) .Chemical Reactions Analysis
Nitro compounds like 5-Methoxy-2-nitroaniline can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
5-Methoxy-2-nitroaniline is a solid compound . It has a melting point of 128-132 °C .Wissenschaftliche Forschungsanwendungen
Optical Materials and Single Crystals
The growth and characterization of single crystals of 5-Methoxy-2-nitroaniline have been investigated for optical applications . These single crystals exhibit interesting properties due to their molecular arrangement. Researchers study their optical properties, including UV–Vis-NIR absorption, photoluminescence, and nonlinear optical behavior. These crystals can potentially be used in optical devices, sensors, and imaging systems.
Photorefractive Polymers and Analytical Studies
The related compound, 2-Methoxy-4-nitroaniline , serves as a derivative of 4-nitroaniline. It plays a role in the synthesis of photorefractive polymers, which are novel chromophores used in analytical studies. Additionally, due to its absorption spectrum, it is employed to determine catechol derivatives in syntheses .
Dye Synthesis and Polyester Fiber Dyeing
Both 2-Methoxy-5-nitroaniline and 5-Methoxy-2-nitroaniline have been used in the synthesis of disazo disperse dyes. These dyes contain nitro and methoxy groups and are particularly suitable for dyeing polyester fibers. Their chemical properties contribute to the vibrant coloration of textiles .
Intermediate for Dyes and Pigments
5-Methoxy-2-nitroaniline serves as an intermediate in the synthesis of various dyes, pigments, and other chemical compounds. Its versatile chemical structure allows it to participate in diverse reactions, leading to the creation of colorful and functional materials .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Methoxy-2-nitroaniline is an aromatic compound . .
Mode of Action
It’s known that it’s used in the synthesis of other compounds , indicating that it may interact with various targets to produce different products.
Biochemical Pathways
It’s known to be a metabolite of 2,4-dinitroanisole , suggesting it might be involved in the metabolic pathways of this parent compound.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
It’s known to be used in the synthesis of other compounds , suggesting that its action results in the formation of these products.
Action Environment
The action of 5-Methoxy-2-nitroaniline can be influenced by various environmental factors. For instance, its stability might be sensitive to humidity . Additionally, its solubility in different solvents could affect its efficacy in different environments.
Eigenschaften
IUPAC Name |
5-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVRGACCVLLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167116 | |
| Record name | 5Methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitroaniline | |
CAS RN |
16133-49-6 | |
| Record name | 5-Methoxy-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5Methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5methoxy-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ47N4AR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 5-Methoxy-2-nitroaniline in a co-crystal with 2-amino-5-nitropyridine?
A1: Co-crystallization offers valuable insights into the intermolecular interactions of a compound. In this study [], researchers investigated the co-crystal of 5-Methoxy-2-nitroaniline with 2-amino-5-nitropyridine to elucidate the hydrogen-bonding patterns of 5-Methoxy-2-nitroaniline. Understanding these interactions is crucial as they can influence a molecule's physical properties, including solubility and stability, which are important factors in pharmaceutical development and material science.
Q2: What structural information about 5-Methoxy-2-nitroaniline can be obtained from this study?
A2: While the provided abstract doesn't explicitly mention the molecular formula or weight of 5-Methoxy-2-nitroaniline, the study likely employed techniques like single-crystal X-ray diffraction to determine its molecular structure []. This technique reveals the precise arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study focuses on hydrogen-bonding patterns, indicating that the researchers analyzed the intermolecular interactions involving hydrogen atoms of 5-Methoxy-2-nitroaniline within the co-crystal structure. This information sheds light on the potential binding modes and molecular recognition properties of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

